molecular formula C15H18BrN3O2S B2426665 N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide CAS No. 691376-85-9

N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide

Cat. No.: B2426665
CAS No.: 691376-85-9
M. Wt: 384.29
InChI Key: MRWWXWIFMVLVBF-ICFOKQHNSA-N
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Description

N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a chemical compound offered for research applications. As a derivative of the 1,3-thiazolidin-4-one scaffold, this compound is of significant interest in medicinal chemistry and agrochemical research due to the broad spectrum of biological activities associated with this heterocyclic core. Compounds featuring the 1,3-thiazolidin-4-one structure have been extensively reported in scientific literature for their diverse biological properties. Research indicates that such derivatives can exhibit potent antifungal activity against various plant pathogens, making them valuable candidates for agricultural science investigations . Furthermore, the 1,3-thiazolidin-4-one core is recognized for its antimicrobial and antiviral potential, positioning it as a key structure in the development of new therapeutic agents . Other explored activities of this class of molecules include anti-inflammatory, analgesic, antioxidant, and anticancer effects, highlighting their utility in multiple drug discovery pathways . The structure of this particular compound includes a 4-bromophenyl group and an ethylimino substitution, which may influence its physicochemical properties and interaction with biological targets. Researchers can leverage this compound for structure-activity relationship (SAR) studies , mechanism of action research, and as a building block for the synthesis of more complex chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2S/c1-3-17-15-19(4-2)14(21)12(22-15)9-13(20)18-11-7-5-10(16)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWWXWIFMVLVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)Br)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable amine with a thioamide under acidic conditions to form the thiazolidinone ring.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where a brominated aromatic compound reacts with the thiazolidinone intermediate.

    Formation of the Ethylimino Group: The final step involves the condensation of the intermediate with an ethylamine derivative to form the ethylimino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)acetamide
  • N-(4-bromophenyl)benzamide
  • 4-bromophenyl 4-bromobenzoate

Uniqueness

N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is unique due to its combination of a bromophenyl group, an ethylimino group, and a thiazolidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the thiazolidinone ring may enhance its biological activity and stability compared to other bromophenyl derivatives.

Biological Activity

N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide is a compound that belongs to the thiazolidinone class, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16BrN3O2S\text{C}_{14}\text{H}_{16}\text{BrN}_3\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance:

  • Synthesis and Evaluation : A series of thiazolidinone derivatives were synthesized and evaluated against various bacterial and fungal strains. The compound exhibited potent antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 10.7 to 21.4 μmol/mL for several strains .
  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of thiazolidinones to disrupt bacterial cell walls or inhibit essential metabolic pathways, although specific mechanisms for this compound have yet to be fully elucidated.

Anticancer Activity

Thiazolidinones are also being explored for their anticancer properties:

  • Cell Line Studies : In vitro studies have shown that certain thiazolidinone derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). Specific compounds demonstrated IC50 values as low as 1.27 µM, indicating strong potential for therapeutic applications .
  • Apoptosis Induction : Flow cytometric analysis revealed that some derivatives induce apoptosis in cancer cells without affecting normal cells, suggesting a selective targeting mechanism .

Other Biological Activities

Thiazolidinones, including the compound , have been reported to exhibit a range of other biological activities:

  • Antioxidant Properties : Some derivatives show significant antioxidant activity, which is crucial for combating oxidative stress in cells .
  • Anti-inflammatory Effects : The anti-inflammatory potential of thiazolidinones has been documented, contributing to their overall therapeutic profile .

Case Studies and Research Findings

A variety of studies have focused on the biological activities of thiazolidinone derivatives:

Study ReferenceActivity EvaluatedKey Findings
AntimicrobialMIC values between 10.7 - 21.4 μmol/mL against multiple strains.
AnticancerIC50 values as low as 1.27 µM in MCF-7 cells; selective apoptosis induction observed.
AntioxidantSignificant antioxidant activity comparable to standard antioxidants like ascorbic acid.

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide?

The synthesis involves:

  • Thiazolidinone ring formation : Condensation of ethylenediamine derivatives with carbonyl-containing reagents under reflux in ethanol or THF .
  • Bromophenyl acetamide coupling : Nucleophilic substitution or amidation reactions, often using coupling agents like EDCI/HOBt in DMF at 0–25°C .
  • Critical parameters : Temperature control (±2°C), anhydrous solvents (e.g., DCM), and reaction times (12–24 hrs) to minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR spectroscopy : Compare 1^1H/13^{13}C NMR chemical shifts with predicted values (e.g., δ ~7.5 ppm for bromophenyl protons) .
  • IR spectroscopy : Validate carbonyl (C=O, ~1700 cm1^{-1}) and thiazolidinone ring (C-N, ~1250 cm1^{-1}) functional groups .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks matching the exact mass (e.g., m/z 409.2 for C17_{17}H19_{19}BrN3_3O2_2S) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition assays : Measure IC50_{50} against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates .
  • Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

Q. How should researchers optimize purification for this compound?

  • Column chromatography : Employ silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 7:3 to 1:1) .
  • Recrystallization : Use ethanol/water mixtures (70:30) at 4°C to enhance crystal formation and purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in structural characterization?

  • Single-crystal X-ray diffraction : Use SHELX programs (e.g., SHELXL for refinement) to determine bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in the thiazolidinone ring) .
  • ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder or anisotropic displacement .

Q. What strategies address contradictory bioactivity data across studies?

  • Dose-response re-evaluation : Test compound concentrations from 1 nM to 100 µM to identify non-linear effects .
  • Assay standardization : Control variables like serum concentration (e.g., 10% FBS in cell culture) and incubation time (24–48 hrs) .

Q. How can computational modeling predict SAR for analogs of this compound?

  • Molecular docking : Use AutoDock Vina to simulate binding poses with target receptors (e.g., EGFR kinase; PDB ID: 1M17) .
  • QSAR analysis : Correlate substituent electronegativity (e.g., bromine vs. chlorine) with bioactivity using Hammett constants .
Analog Substituent IC50_{50} (µM) Key Interaction
Parent compoundBr12.3H-bond with Thr766 (EGFR)
4-Chlorophenyl derivativeCl18.9Reduced hydrophobic fit

Q. What advanced analytical techniques characterize degradation pathways under physiological conditions?

  • LC-HRMS/MS : Identify hydrolyzed metabolites (e.g., cleavage of the thiazolidinone ring at pH 7.4) .
  • Stress testing : Expose the compound to UV light (254 nm, 48 hrs) or H2_2O2_2 (3%, 24 hrs) to simulate oxidative degradation .

Q. How do solvent effects influence reaction yields in multi-step syntheses?

  • Polar aprotic solvents : DMF increases nucleophilicity in amidation steps (yield: 65–75%) but may form dimethylamine byproducts .
  • Solvent-free conditions : Microwave-assisted synthesis reduces reaction time (2 hrs vs. 24 hrs) but requires rigorous temperature monitoring .

Q. What methodologies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm compound binding to intracellular targets by measuring protein thermal stability shifts .
  • Knockdown/overexpression models : Use siRNA targeting putative receptors to assess activity loss (e.g., 50% reduction in caspase-3 activation) .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic and NMR data on conformational flexibility?

  • Dynamic NMR : Detect rotational barriers (e.g., around the ethylimino group) by variable-temperature 1^1H NMR (∆G^‡ ~60 kJ/mol) .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify dominant conformers .

Q. Why do bioactivity results vary between enzyme inhibition and cell-based assays?

  • Membrane permeability : LogP (~2.5) may limit intracellular accumulation; use PAMPA assays to quantify permeability (<5 × 106^{-6} cm/s indicates poor uptake) .
  • Metabolic inactivation : Pre-incubate compounds with liver microsomes (e.g., human CYP3A4) to assess stability .

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